
3-Fluoro-4-hydroxybenzonitrile
Overview
Description
3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9, molecular formula: C₇H₄FNO) is a fluorinated aromatic compound featuring a hydroxyl (-OH) and cyano (-CN) group at the para and meta positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key applications include:
- Pharmaceutical synthesis: Used in the preparation of 4-(2-Bromo-ethoxy)-3-fluorobenzonitrile, a precursor for cardiac arrhythmia therapeutics ().
- Enzymatic studies: Acts as a substrate for CYP152 peroxygenases, enabling hydroxylation and dehalogenation reactions ().
- Catalytic promiscuity: Demonstrated reactivity in ortho- and para-hydroxylation when catalyzed by engineered P450 enzymes ().
Preparation Methods
3-Fluoro-4-hydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-hydroxybenzoic acid with ammonia to form the nitrile . Another method involves the oxidation of 3-fluoro-4-hydroxybenzaldehyde using hydroxylamine hydrochloride . Industrial production methods often utilize phase transfer catalytic synthesis or ammonification of benzoic acid derivatives .
Chemical Reactions Analysis
3-Fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoro-4-hydroxybenzoic acid.
Reduction: Reduction reactions can convert it to 3-fluoro-4-hydroxybenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions include 3-fluoro-4-hydroxybenzoic acid, 3-fluoro-4-hydroxybenzylamine, and various substituted derivatives .
Scientific Research Applications
3-Fluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The molecular targets and pathways involved are still under investigation, but it is believed to affect pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3)
Analysis: The methyl substituent in 3-Fluoro-4-methylbenzonitrile eliminates hydrogen-bonding capacity, increasing lipophilicity. This makes it suitable for reactions requiring non-polar environments. Its synthesis via LookChem’s optimized routes achieves higher yields (89–100%) compared to the hydroxyl analog’s moderate yields ().
3,5-Difluoro-4-hydroxybenzonitrile Derivatives
- Structure : Additional fluorine at the ortho position ().
- Reactivity : Enhanced electronegativity alters electronic distribution, affecting enzymatic recognition. For example, triazole-modified derivatives exhibit stable hemiaminal formations due to fluorine’s electron-withdrawing effects ().
- Applications : Explored in medicinal chemistry for improved metabolic stability and target binding.
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
Analysis: The phenoxy group introduces steric bulk, reducing solubility in polar solvents but enhancing herbicidal activity. X-ray studies confirm planar aromatic rings, facilitating π-π stacking in crystal lattices ().
Positional Isomers: 2-Fluoro-4-hydroxybenzonitrile vs. 4-Cyano-3-fluorophenol
Analysis: The ortho-fluorine in 2-Fluoro-4-hydroxybenzonitrile increases acidity due to inductive effects, while the para-cyano group in 4-Cyano-3-fluorophenol enhances thermal stability.
Biological Activity
3-Fluoro-4-hydroxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and antitumor effects, as well as its applications in biochemical research.
- Molecular Formula : C7H4FNO
- Molecular Weight : 137.11 g/mol
- SMILES : Oc1ccc(cc1F)C#N
- InChI Key : DPSSSDFTLVUJDH-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains of bacteria .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in bladder cancer cells. Mechanistic studies suggest that this effect is mediated through the degradation of specific proteins involved in cell survival pathways, such as PHLPP2, which regulates Akt signaling .
Case Studies and Research Findings
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Study on Antimicrobial Activity :
- A comprehensive evaluation of various derivatives of benzonitriles, including this compound, showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the inhibition zones, indicating a promising avenue for developing new antibiotics .
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Antitumor Mechanism Investigation :
- In a controlled laboratory setting, researchers treated human bladder cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound may serve as a lead for developing novel anticancer agents targeting specific molecular pathways involved in tumor progression .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Method Used | Key Findings |
---|---|---|---|
Antimicrobial | Various bacterial strains | Disk diffusion assay | Significant inhibition of bacterial growth |
Antitumor | Human bladder cancer cells | Cell viability assays | Induction of apoptosis via PHLPP2 degradation |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-fluoro-4-hydroxybenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: A one-step synthesis involves nucleophilic aromatic substitution between hydroquinone and 3,4-difluorobenzonitrile. The reaction typically uses polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to activate the fluorine substituent at the 4-position of the benzonitrile precursor. Yield optimization requires strict control of stoichiometry (hydroquinone in slight excess) and inert atmosphere to prevent oxidation byproducts. X-ray crystallography confirms regioselective substitution at the 4-fluoro position .
Q. How is this compound structurally characterized, and what analytical techniques are critical for purity assessment?
Methodological Answer: Structural confirmation relies on H/F NMR and FTIR spectroscopy. The hydroxyl group (-OH) exhibits a broad peak at ~3300 cm in IR, while F NMR shows a singlet near -110 ppm for the fluorine substituent. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. GC-MS with electron ionization (EI) at 70 eV further identifies trace impurities, such as unreacted 3,4-difluorobenzonitrile .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: The compound has a melting point of 133–135°C and a molecular weight of 137.11 g/mol. Its solubility varies significantly: highly soluble in DMSO (>50 mg/mL) but sparingly in water (<1 mg/mL). The pKa of the hydroxyl group is ~8.5, necessitating pH-controlled conditions for reactions involving deprotonation. Stability studies indicate degradation under prolonged UV exposure, requiring storage in amber vials at room temperature .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing cyano (-CN) and fluorine groups activate the aromatic ring toward electrophilic substitution at the ortho and para positions relative to the hydroxyl group. Density Functional Theory (DFT) calculations predict enhanced reactivity at the 2- and 5-positions. Experimental validation uses Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, 80°C) to generate biaryl derivatives, monitored by LC-MS for intermediate tracking .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?
Methodological Answer: Under strong acids (e.g., HSO), the hydroxyl group undergoes sulfonation, while bases (e.g., NaOH) promote nitrile hydrolysis to carboxylic acid. Stabilization involves buffering reactions near neutral pH (e.g., phosphate buffer, pH 7.2) and using mild reagents like trimethylsilyl chloride (TMSCl) to protect the hydroxyl group. Accelerated stability testing (40°C/75% RH for 30 days) combined with HPLC-UV quantifies degradation pathways .
Q. How is this compound utilized as a precursor in bioactive molecule synthesis?
Methodological Answer: The compound serves as a key intermediate in fluoroquinolone antibiotics (e.g., moxifloxacin). The hydroxyl group is functionalized via Mitsunobu reaction with secondary alcohols (DIAD, PPh) to introduce side chains. Fluorine’s meta-directing effect facilitates regioselective nitration (HNO/HSO) at the 5-position for subsequent reduction to amino derivatives. In vitro assays confirm antimicrobial activity of derivatives against Gram-positive bacteria (MIC ≤ 1 µg/mL) .
Properties
IUPAC Name |
3-fluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSSDFTLVUJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382367 | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-04-9 | |
Record name | 4-Cyano-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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